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Introduction
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, undergoes extensive metabolism in

humans, leading to the formation of several metabolites. The primary metabolite, formed

through the oxidation of the methyl group, is hydroxycelecoxib. This technical guide provides a

comprehensive overview of the pharmacokinetic profile of hydroxycelecoxib, the principal

metabolite of celecoxib. This document will detail the metabolic pathway, present quantitative

pharmacokinetic data, and describe the experimental protocols used for its quantification,

providing a core resource for researchers and professionals in drug development.

It is important to note that while the term "desmethyl celecoxib" was specified, the

scientifically recognized and consistently reported nomenclature for the primary alcohol

metabolite of celecoxib is hydroxycelecoxib. This guide will, therefore, refer to the metabolite as

hydroxycelecoxib.

Metabolic Pathway of Celecoxib
Celecoxib is predominantly metabolized in the liver. The biotransformation is a multi-step

process initiated by the oxidation of the p-methyl group to a hydroxymethyl moiety, forming

hydroxycelecoxib. This reaction is primarily catalyzed by the cytochrome P450 isoenzyme

CYP2C9, with a minor contribution from CYP3A4.[1][2] Subsequently, hydroxycelecoxib is

further oxidized by cytosolic alcohol dehydrogenases (ADH1 and ADH2) to form a carboxylic
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acid metabolite, known as carboxycelecoxib.[1][2] This carboxylic acid metabolite can then be

conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form its 1-O-

glucuronide, which is then excreted.[1][2] Notably, none of the primary metabolites of celecoxib,

including hydroxycelecoxib and carboxycelecoxib, exhibit any significant pharmacological

activity as COX-1 or COX-2 inhibitors.[1][3]

Metabolic Pathway of Celecoxib
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Metabolic pathway of celecoxib to its major metabolites.

Pharmacokinetic Profile
The pharmacokinetic properties of celecoxib and its metabolites have been characterized in

various studies. Following oral administration, celecoxib is rapidly absorbed, reaching peak

plasma concentrations in approximately 3 hours.[1][2] The parent drug is extensively

metabolized, with less than 3% being excreted unchanged.[1][2]

Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for celecoxib

and its metabolites.

Table 1: Pharmacokinetic Parameters of Celecoxib in Healthy Adults
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Parameter Value Reference

Time to Peak Plasma

Concentration (Tmax)
~3 hours [1][2]

Plasma Protein Binding ~97% [3]

Apparent Volume of

Distribution (Vss/F)
~400 L [3]

Elimination Half-Life (t½) ~11 hours [3]

Apparent Plasma Clearance

(CL/F)
~500 mL/min [3]

Table 2: Excretion of Celecoxib and its Metabolites in Humans Following a Single Oral

Radiolabeled Dose[4]

Excretion Route Compound
Percentage of
Administered Dose

Feces Unchanged Celecoxib 2.56%

Carboxylic Acid Metabolite 54.4%

Urine Unchanged Celecoxib <3%

Carboxylic Acid Metabolite 18.8%

Acyl Glucuronide of Carboxylic

Acid Metabolite
1.48%

Total Recovery 84.8%

Data from a study with a single 300 mg oral dose of [14C]celecoxib in eight healthy male

subjects.

While specific pharmacokinetic parameters for hydroxycelecoxib (e.g., its own Cmax, Tmax,

and half-life) are not extensively reported independently of the parent compound, its formation

is a critical step in the clearance of celecoxib. The subsequent rapid conversion to

carboxycelecoxib suggests a short half-life for hydroxycelecoxib.
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Experimental Protocols
The quantification of celecoxib and its metabolites in biological matrices is crucial for

pharmacokinetic studies. High-performance liquid chromatography (HPLC) and ultra-

performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most

common analytical techniques employed.

UPLC-MS/MS Method for Quantification in Rat Blood
This method allows for the simultaneous quantification of celecoxib and its metabolites.[1]

1. Sample Preparation: Salting-Out Liquid-Liquid Extraction

To a 100 µL rat blood sample, add an internal standard.

Add 300 µL of acetonitrile and 100 mg of sodium chloride.

Vortex for 5 minutes.

Centrifuge at 14,000 rpm for 10 minutes.

Collect the supernatant for analysis.

2. UPLC Conditions

Column: Waters BEH C18 (1.7 µm, 100 mm × 2.1 mm)

Mobile Phase A: 2.5 mM Ammonium Acetate in water, pH 4.5

Mobile Phase B: 100% Acetonitrile

Gradient: A time-programmed gradient is used, starting with 20% B and increasing to 95% B.

Flow Rate: 0.5 mL/min

Column Temperature: 45°C

Injection Volume: 10 µL
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3. Mass Spectrometry Conditions

Instrument: API 5500 Qtrap triple quadrupole mass spectrometer with a TurboIonSpray™

source.

Ionization Mode: Negative Ion Mode

Scan Type: Multiple Reaction Monitoring (MRM)

Ionspray Voltage: -4500 V

Source Temperature: 700°C

Table 3: Mass Spectrometry Parameters for Celecoxib and its Metabolites[1]

Analyte Q1 (m/z) Q3 (m/z)

Celecoxib 380.0 316.0

Hydroxycelecoxib (M3) 396.0 316.0

Carboxycelecoxib (M2) 410.0 316.0

Hydroxycelecoxib Glucuronide

(M1)
572.1 395.9

Carboxycelecoxib Glucuronide

(M5)
586.1 409.9

Q1 represents the precursor ion and Q3 represents the product ion.
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UPLC-MS/MS Experimental Workflow

Sample Preparation

Analysis

Rat Blood Sample (100 µL)

Add Internal Standard

Salting-Out Liquid-Liquid
Extraction (Acetonitrile, NaCl)

Centrifugation

Collect Supernatant

UPLC Separation

Inject 10 µL

MS/MS Detection (MRM)

Click to download full resolution via product page

Workflow for the quantification of celecoxib and its metabolites.
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HPLC Method for Quantification in Human Plasma
A validated HPLC method with UV detection is also available for the determination of celecoxib

in human plasma.[5]

1. Sample Preparation: Liquid-Liquid Extraction

To 0.5 mL of human plasma, add a phosphate buffer (pH 5.0) and an internal standard.

Add 5 mL of n-Hexane and isoamyl alcohol (97:3) mixture.

Vortex for 1 minute and centrifuge at 3000 rpm for 15 minutes.

Transfer the upper organic layer and evaporate to dryness under nitrogen.

Reconstitute the residue in 80 µL of the mobile phase.

2. HPLC Conditions

Column: C18 µ-Bondapak (250 × 3.9 mm)

Mobile Phase: KH2PO4 (0.01M, pH 4.0) and Acetonitrile (60:40)

Flow Rate: 1.5 mL/min

Detection: UV at 260 nm

Injection Volume: 50 µL

Conclusion
Hydroxycelecoxib is the primary and pharmacologically inactive metabolite of celecoxib, formed

predominantly by CYP2C9-mediated oxidation. It serves as a transient intermediate in the

metabolic cascade, being rapidly converted to carboxycelecoxib. The pharmacokinetic profile of

celecoxib is well-characterized, and robust analytical methods exist for the quantification of

both the parent drug and its metabolites. This technical guide provides a consolidated resource

for professionals involved in the research and development of celecoxib and related

compounds, facilitating a deeper understanding of its metabolic fate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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